Thiol-Dependent Nitric Oxide Release: Furoxan vs. Furazan
The target compound, as a representative diphenylfuroxan, releases NO in the presence of thiol cofactors such as L-cysteine. In vitro, the percentage of NO released from diphenylfuroxan compounds upon incubation with L-cysteine ranges from 0.57% to 3.18%, compared to only 0.06–0.15% in phosphate buffer at pH 7.4 [1]. In contrast, the corresponding N-desoxy analog 3,4-diphenyl-1,2,5-oxadiazole (furazan) is devoid of NO release capability [1].
| Evidence Dimension | Percentage NO released (thiol-dependent) |
|---|---|
| Target Compound Data | 0.57–3.18% NO released in presence of L-cysteine |
| Comparator Or Baseline | 3,4-Diphenyl-1,2,5-oxadiazole (furazan): 0% NO released; buffer-only control: 0.06–0.15% |
| Quantified Difference | >10-fold enhancement over buffer control; qualitative ON/OFF vs. furazan |
| Conditions | In vitro NO release assay, pH 7.4, 37°C, incubation with 5 mM L-cysteine vs. phosphate buffer |
Why This Matters
For applications requiring bioactivatable NO release (e.g., vasodilation, antiplatelet, anti-biofilm), the N-oxide functionality is obligatory, making furazan analogs unsuitable.
- [1] Velázquez C, et al. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. Bioorg Med Chem. 2005;13(8):2749-57. PMID: 15781386. View Source
